N~1~,N~3~,N~6~-Tris[3-(octadecyloxy)propyl]hexane-1,3,6-tricarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N~1~,N~3~,N~6~-Tris[3-(octadecyloxy)propyl]hexane-1,3,6-tricarboxamide is a synthetic organic compound with the molecular formula C72H143N3O6 and a molecular weight of 1146.92 g/mol . This compound is characterized by its three long octadecyloxypropyl chains attached to a hexane-1,3,6-tricarboxamide core, making it a highly hydrophobic molecule .
Vorbereitungsmethoden
The synthesis of N1,N~3~,N~6~-Tris[3-(octadecyloxy)propyl]hexane-1,3,6-tricarboxamide typically involves the reaction of hexane-1,3,6-tricarboxylic acid with 3-(octadecyloxy)propylamine under specific conditions . The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bonds . The reaction conditions often include an inert atmosphere, such as nitrogen or argon, and a solvent like dichloromethane or dimethylformamide .
Analyse Chemischer Reaktionen
N~1~,N~3~,N~6~-Tris[3-(octadecyloxy)propyl]hexane-1,3,6-tricarboxamide can undergo various chemical reactions, including:
Wissenschaftliche Forschungsanwendungen
N~1~,N~3~,N~6~-Tris[3-(octadecyloxy)propyl]hexane-1,3,6-tricarboxamide has several scientific research applications:
Wirkmechanismus
The mechanism of action of N1,N~3~,N~6~-Tris[3-(octadecyloxy)propyl]hexane-1,3,6-tricarboxamide involves its ability to interact with hydrophobic molecules and surfaces. The long octadecyloxypropyl chains provide a hydrophobic environment, which can encapsulate hydrophobic drugs or interact with lipid membranes . This interaction can enhance the solubility and bioavailability of hydrophobic drugs .
Vergleich Mit ähnlichen Verbindungen
N~1~,N~3~,N~6~-Tris[3-(octadecyloxy)propyl]hexane-1,3,6-tricarboxamide can be compared with other similar compounds such as:
N~1~,N~3~,N~5~-Tris[3-(octadecyloxy)propyl]pentane-1,3,5-tricarboxamide: This compound has a similar structure but with a pentane core instead of hexane.
N~1~,N~3~,N~5~-Tris[3-(octadecyloxy)propyl]benzene-1,3,5-tricarboxamide: This compound has a benzene core, providing different chemical properties and reactivity.
This compound stands out due to its unique hexane core, which provides specific spatial arrangements and interactions with other molecules .
Eigenschaften
CAS-Nummer |
863649-38-1 |
---|---|
Molekularformel |
C72H143N3O6 |
Molekulargewicht |
1146.9 g/mol |
IUPAC-Name |
1-N,3-N,6-N-tris(3-octadecoxypropyl)hexane-1,3,6-tricarboxamide |
InChI |
InChI=1S/C72H143N3O6/c1-4-7-10-13-16-19-22-25-28-31-34-37-40-43-46-49-63-79-66-53-60-73-70(76)57-52-56-69(72(78)75-62-55-68-81-65-51-48-45-42-39-36-33-30-27-24-21-18-15-12-9-6-3)58-59-71(77)74-61-54-67-80-64-50-47-44-41-38-35-32-29-26-23-20-17-14-11-8-5-2/h69H,4-68H2,1-3H3,(H,73,76)(H,74,77)(H,75,78) |
InChI-Schlüssel |
FYFVGGVLUSAVMR-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCCOCCCNC(=O)CCCC(CCC(=O)NCCCOCCCCCCCCCCCCCCCCCC)C(=O)NCCCOCCCCCCCCCCCCCCCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.